molecular formula C19H18F3N5 B1401833 {4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-yl}-methyl-amine CAS No. 1311279-69-2

{4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-yl}-methyl-amine

Cat. No. B1401833
M. Wt: 373.4 g/mol
InChI Key: DTCREVRNRYCNJA-UHFFFAOYSA-N
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Description

This compound is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives has been increasing steadily in the last 30 years . The synthesis is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . To develop compounds with unique biological properties, hydrogen is commonly replaced with fluorine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C18H15F3N4O and a molecular weight of 360.33 . Other properties like melting point, boiling point, and density are not explicitly mentioned in the search results.

Scientific Research Applications

Synthesis and Characterization

  • Stable Betainic Pyrimidinaminides : Research on the synthesis and characterization of stable betainic pyrimidinaminides highlights the formation of compounds through nucleophilic substitution, indicating a method for developing potentially active molecules in various biological applications (Schmidt, 2002).

  • Nilotinib Synthesis : Nilotinib, a tyrosine kinase inhibitor, was synthesized through a series of reactions including cyclization and amidation, showcasing the compound's significance in cancer therapy (Yu Yankun et al., 2011).

  • Potential PET Ligand for CRF1 Receptors : A study on the synthesis of a potential PET ligand for in vivo imaging of CRF1 receptors demonstrates the application in neurological research, particularly for studying stress-related disorders (J. Kumar et al., 2003).

  • Antimicrobial Activity : Compounds synthesized from pyrimidine salts showed in vitro antibacterial and antifungal activities, emphasizing their potential in developing new antimicrobial agents (C. Mallikarjunaswamy et al., 2013).

Cytotoxic Heterocyclic Compounds

  • Cytotoxic Heterocyclic Compounds : The utilization of a propenone derivative in the synthesis of new cytotoxic heterocyclic compounds, including pyridine and pyrimidine derivatives, suggests potential applications in cancer research. These compounds displayed promising growth inhibitory effects against cancer cell lines (S. Y. Mansour et al., 2020).

  • Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines : The synthesis of new tricyclic compounds catalyzed by DMAP showcases innovative methods for creating molecules with potential therapeutic applications (M. Khashi et al., 2015).

  • Antimicrobial and Antitubercular Activities : Synthesis of pyrimidine-azitidinone analogues and their evaluation for antimicrobial and antitubercular activities underline the importance of these compounds in addressing infectious diseases (M. Chandrashekaraiah et al., 2014).

Future Directions

With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes . Therefore, the demand for TFMP derivatives is expected to continue to increase .

properties

IUPAC Name

4-[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]-N-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N5/c1-23-18-24-9-8-15(26-18)12-4-6-13(7-5-12)16-10-14(19(20,21)22)11-17(25-16)27(2)3/h4-11H,1-3H3,(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCREVRNRYCNJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC(=N1)C2=CC=C(C=C2)C3=NC(=CC(=C3)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301121329
Record name 2-Pyrimidinamine, 4-[4-[6-(dimethylamino)-4-(trifluoromethyl)-2-pyridinyl]phenyl]-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301121329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-pyrimidin-2-yl}-methyl-amine

CAS RN

1311279-69-2
Record name 2-Pyrimidinamine, 4-[4-[6-(dimethylamino)-4-(trifluoromethyl)-2-pyridinyl]phenyl]-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1311279-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrimidinamine, 4-[4-[6-(dimethylamino)-4-(trifluoromethyl)-2-pyridinyl]phenyl]-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301121329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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